N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide typically involves the reaction of 4-chlorophenyl hydrazine with butanoyl chloride in the presence of a base, followed by cyclization to form the benzotriazole ring. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide exerts its effects involves interaction with specific molecular targets. The benzotriazole moiety can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide
- **4-(3-(4-methoxyphenyl)acryloyl)phenoxy]butyl 2-hydroxybenzoate
Uniqueness
N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide stands out due to its benzotriazole ring, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring robust chemical structures.
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]butanamide |
InChI |
InChI=1S/C16H15ClN4O/c1-2-3-16(22)18-12-6-9-14-15(10-12)20-21(19-14)13-7-4-11(17)5-8-13/h4-10H,2-3H2,1H3,(H,18,22) |
InChI Key |
CVEBFGQFPZSBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.